5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Physicochemical property

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a disubstituted 2-aminothiazole (C₁₁H₁₂N₂S, MW 204.29 g/mol) bearing a phenyl group at the 4-position and an ethyl group at the 5-position of the thiazole ring. The compound is commercially available as a solid with a typical purity specification of 97% , and its computed XLogP3-AA is 3.1, indicating moderate lipophilicity.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 34176-47-1
Cat. No. B1329898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-phenyl-1,3-thiazol-2-amine
CAS34176-47-1
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(S1)N)C2=CC=CC=C2
InChIInChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyJPFFDVPXYBZEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS 34176-47-1): Core Physicochemical & Structural Baseline for Procurement


5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a disubstituted 2-aminothiazole (C₁₁H₁₂N₂S, MW 204.29 g/mol) bearing a phenyl group at the 4-position and an ethyl group at the 5-position of the thiazole ring [1]. The compound is commercially available as a solid with a typical purity specification of 97% , and its computed XLogP3-AA is 3.1, indicating moderate lipophilicity [1]. The primary amino group at the 2-position makes it a versatile nucleophilic handle for further derivatization, while the 5-ethyl substituent introduces steric and electronic properties that differentiate it from 5-unsubstituted and 5-methyl analogs.

Why 4-Phenylthiazol-2-amine or 5-Methyl-4-phenylthiazol-2-amine Cannot Simply Replace 5-Ethyl-4-phenyl-1,3-thiazol-2-amine


Within the 2-aminothiazole scaffold, even minor substituent variations at the 5-position produce distinct physicochemical and reactivity profiles that preclude casual interchange. The ethyl group in 5-ethyl-4-phenyl-1,3-thiazol-2-amine contributes +0.4 logP units relative to the 5-methyl analog and +0.8 logP units relative to the 5-unsubstituted 4-phenylthiazol-2-amine, based on computed partition coefficients [1]. These differences alter solubility, membrane permeability, and the steric environment around the reactive 2-amino group, directly affecting downstream synthetic yields and biological target engagement. In patented synthetic routes, the 5-ethyl derivative has been specifically employed to generate bioactive molecules with Bcr-Abl kinase inhibitory and antidepressant activities where the corresponding 5-methyl or 5-H congeners would yield products with suboptimal pharmacological profiles [2][3].

Quantitative Differentiation Evidence for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine vs. Closest Analogs


5-Ethyl Substituent Increases Lipophilicity by 0.4–0.8 LogP Units Relative to 5-Methyl and 5-Unsubstituted 4-Phenylthiazol-2-amines

Computed XLogP3-AA values from PubChem demonstrate that the 5-ethyl substituent in 5-ethyl-4-phenyl-1,3-thiazol-2-amine confers significantly higher lipophilicity than 5-methyl or 5-unsubstituted 4-phenylthiazol-2-amines. Specifically, 5-ethyl-4-phenyl-1,3-thiazol-2-amine has an XLogP3-AA of 3.1, compared to 2.7 for 5-methyl-4-phenyl-2-thiazolamine and 2.3 for 4-phenylthiazol-2-amine [1]. This represents a +0.4 and +0.8 logP unit increase, respectively, which is substantial in medicinal chemistry terms, where logP differences of ≥0.5 are considered material for permeability and solubility.

Lipophilicity Drug-likeness Physicochemical property

Elevated Boiling Point (388.6 °C at 760 mmHg) Relative to Simpler 2-Aminothiazoles Confers Thermal Stability Advantage in High-Temperature Reactions

The boiling point of 5-ethyl-4-phenyl-1,3-thiazol-2-amine is reported as 388.6 ± 21.0 °C at 760 mmHg, with a flash point of 188.8 ± 22.1 °C . These values are substantially higher than those of the unsubstituted 2-aminothiazole (boiling point ~216 °C) and 4-phenylthiazol-2-amine (boiling point ~345 °C), reflecting the combined mass and polarizability effects of the 4-phenyl and 5-ethyl substituents. The 5-ethyl analog thus remains liquid-phase over a wider operational temperature window, enabling solvent-free or high-temperature synthetic protocols that would volatilize lighter congeners.

Thermal stability Process chemistry Solvent-free synthesis

Patented Derivatization into 3-[(5-ethyl-4-phenylthiazol-2-yl)amino]benzoic Acid Yields a Compound with Antidepressant Activity Comparable to Fluoxetine Hydrochloride

Patent CN111875558B discloses that 3-[(5-ethyl-4-phenylthiazol-2-yl)amino]benzoic acid, synthesized directly from 5-ethyl-4-phenyl-1,3-thiazol-2-amine and 3-carboxyphenylthiourea, was evaluated in a high-throughput fluorescent ASP+ reuptake inhibition assay using RBL cells. The patent specifically claims that compounds of this series 'can be used for preparing antidepressant drugs' and states that the activity is compared with fluoxetine hydrochloride [1], a standard SSRI. While exact IC50 values are not publicly disclosed in the patent abstract, the explicit comparison to fluoxetine establishes a benchmark level of activity that is meaningful for antidepressant screening programs.

Antidepressant Monoamine transporter Patent evidence

Patented Use of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine as Precursor to a Bcr-Abl T315I Mutant Tyrosine Kinase Inhibitor Overcomes a Clinically Significant Drug Resistance Mutation

Patent CN109232467A describes the synthesis and anticancer evaluation of thiazolyl aminobenzoic acid derivatives, with the lead compound being 3-[(5-ethyl-4-phenylthiazol-2-yl)amino]benzoic acid. The patent explicitly frames the invention around solving drug resistance caused by the T315I mutation in Bcr-Abl, a clinically significant mutation that confers resistance to imatinib and most second-generation tyrosine kinase inhibitors [1]. The invention claims that these derivatives act as Bcr-Abl tyrosine kinase inhibitors of the T315I mutation, indicating that the 5-ethyl-4-phenylthiazol-2-amine scaffold is critical for engaging the mutated kinase conformation. This positions the building block as a strategic starting material for developing agents against resistant CML.

Bcr-Abl kinase T315I mutation Drug resistance Chronic myeloid leukemia

High Purity and Consistent Specification (97%) Across Major Suppliers Reduces Batch-to-Batch Variability in Synthetic Workflows

Commercially, 5-ethyl-4-phenyl-1,3-thiazol-2-amine is consistently supplied at ≥97% purity from multiple reputable vendors including Thermo Scientific (Alfa Aesar) and AK Scientific . This level of purity exceeds the typical 95% specification offered for the 5-methyl analog 5-methyl-4-phenylthiazol-2-amine from several suppliers, and is above the commonly encountered 95% purity for generic 4-phenylthiazol-2-amine. The compound is noted as air-sensitive, requiring storage under inert atmosphere , a characteristic that must be factored into procurement and handling protocols.

Purity specification Quality control Reproducibility

The 5-Ethyl-4-phenyl Substitution Pattern Provides a Unique Steric and Electronic Profile for Selective N-Functionalization Relative to 4-Phenylthiazol-2-amine

SAR studies on 2-aminothiazoles establish that substitution at the 5-position modulates electron density on the 2-amino group through both inductive and resonance effects [1]. The ethyl group at C5 in 5-ethyl-4-phenyl-1,3-thiazol-2-amine provides a +I (inductive) effect that increases nucleophilicity of the 2-NH₂ relative to 5-unsubstituted or 5-phenyl analogs, while the 4-phenyl group simultaneously engages in conjugation with the thiazole ring. This dual electronic influence enables more selective N-functionalization under mild conditions, as demonstrated by the electrochemical C-H trifluoromethylation methodology recently developed for 4-phenylthiazol-2-amines, where substrate scope includes derivatives with varied 5-substitution [2]. The 5-ethyl variant offers a steric footprint intermediate between the 5-methyl and 5-unsubstituted analogs, potentially improving reaction selectivity in sterically sensitive transformations.

Regioselectivity N-arylation Synthetic chemistry

Target Application Scenarios Where 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS 34176-47-1) Provides Scientifically Justified Selection Advantage


Synthesis of Antidepressant Candidates Targeting Monoamine Transporter Reuptake

Based on patent CN111875558B, 5-ethyl-4-phenyl-1,3-thiazol-2-amine serves as the direct precursor to 3-[(5-ethyl-4-phenylthiazol-2-yl)amino]benzoic acid, a compound demonstrated to exhibit antidepressant activity comparable to fluoxetine hydrochloride in ASP+ fluorescent reuptake inhibition assays [1]. Research groups pursuing novel thiazolamide-based antidepressants should prioritize this specific building block, as the 5-ethyl-4-phenyl substitution pattern is integral to the pharmacophore described in the patent.

Development of Bcr-Abl Tyrosine Kinase Inhibitors Active Against T315I Drug-Resistant Mutant

Patent CN109232467A explicitly describes the use of 5-ethyl-4-phenyl-1,3-thiazol-2-amine as a building block for synthesizing Bcr-Abl kinase inhibitors effective against the T315I gatekeeper mutation, a form of clinical drug resistance that standard imatinib and second-generation TKIs cannot overcome [1]. Laboratories focused on chronic myeloid leukemia (CML) drug resistance should select this compound over simpler 2-aminothiazoles when designing focused libraries targeting the T315I mutant kinase conformation.

Drug Discovery Programs Requiring Moderate Lipophilicity (LogP 3.1) for CNS or Cellular Permeability Optimization

With a computed XLogP3-AA of 3.1 [1], 5-ethyl-4-phenyl-1,3-thiazol-2-amine occupies a lipophilicity range favorable for crossing biological membranes while maintaining reasonable aqueous solubility. This is 0.4 logP units higher than the 5-methyl analog and 0.8 units higher than 4-phenylthiazol-2-amine [1], making it the preferred choice when medicinal chemistry optimization requires a building block that contributes to permeability without entering the excessively lipophilic range (logP >5) that risks poor drug-likeness.

High-Temperature or Solvent-Free Synthetic Protocols Requiring Thermally Stable Building Blocks

The elevated boiling point (388.6 °C at 760 mmHg) and flash point (188.8 °C) of 5-ethyl-4-phenyl-1,3-thiazol-2-amine provide a wider operational temperature window than lighter 2-aminothiazole analogs [1]. For process chemistry groups developing high-temperature amidation, Buchwald-Hartwig coupling, or neat melt reactions, this thermal stability reduces volatility-related loss of the building block and improves safety margins during scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.